5-[(4-piperidin-1-ylsulfonylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione 5-[(4-piperidin-1-ylsulfonylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC1025207
InChI: InChI=1S/C15H17N5O5S/c21-13-12(14(22)17-15(23)16-13)19-18-10-4-6-11(7-5-10)26(24,25)20-8-2-1-3-9-20/h4-7,18H,1-3,8-9H2,(H2,16,17,21,22,23)
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NN=C3C(=O)NC(=O)NC3=O
Molecular Formula: C15H17N5O5S
Molecular Weight: 379.4 g/mol

5-[(4-piperidin-1-ylsulfonylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione

CAS No.:

Cat. No.: VC1025207

Molecular Formula: C15H17N5O5S

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-piperidin-1-ylsulfonylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione -

Specification

Molecular Formula C15H17N5O5S
Molecular Weight 379.4 g/mol
IUPAC Name 5-[(4-piperidin-1-ylsulfonylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C15H17N5O5S/c21-13-12(14(22)17-15(23)16-13)19-18-10-4-6-11(7-5-10)26(24,25)20-8-2-1-3-9-20/h4-7,18H,1-3,8-9H2,(H2,16,17,21,22,23)
Standard InChI Key MVBYVGZBHBSXST-UHFFFAOYSA-N
Isomeric SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NN=C3C(=O)NC(=O)NC3=O
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NN=C3C(=O)NC(=O)NC3=O
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NN=C3C(=O)NC(=O)NC3=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator